REACTION_CXSMILES
|
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.[Br:15]Br>C(O)(=O)C>[Br:15][C:10]1[CH:9]=[CH:8][C:7]2[NH:6][C:5]3[C:4](=[O:14])[CH:3]=[CH:2][S:1][C:13]=3[C:12]=2[CH:11]=1
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
S1C=CC(C=2NC=3C=CC=CC3C21)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes at 95°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An immediate heavy precipitate formed
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide, mp 334°-337° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C3=C(NC2C=C1)C(C=CS3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |